molecular formula C13H28 B095642 3,8-Dimethylundecane CAS No. 17301-30-3

3,8-Dimethylundecane

Cat. No.: B095642
CAS No.: 17301-30-3
M. Wt: 184.36 g/mol
InChI Key: WOGVWUCXENBLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dimethylundecane is a branched alkane with the molecular formula C₁₃H₂₈ (molecular weight: 184.36) and CAS number 17301-30-3 . Structurally, it features methyl groups at the 3rd and 8th positions of an 11-carbon chain. Its presence has been detected in natural products like green tea, where it decreases during decaffeination processes, suggesting volatility or reactivity under specific conditions .

Properties

CAS No.

17301-30-3

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

3,8-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3

InChI Key

WOGVWUCXENBLIV-UHFFFAOYSA-N

SMILES

CCCC(C)CCCCC(C)CC

Canonical SMILES

CCCC(C)CCCCC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Physical Properties

3,8-Dimethylundecane belongs to a group of dimethyl-substituted undecanes. Key isomers and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Branching Positions Key Physical Data (Retention Time, GC-MS)
This compound 17301-30-3 C₁₃H₂₈ 184.36 3, 8 Detected in green tea
2,3-Dimethylundecane N/A C₁₃H₂₈ 184.36 2, 3 Retention time: ~17.907 min
2,6-Dimethylundecane N/A C₁₃H₂₈ 184.36 2, 6 Retention time: ~19.967 min
3,6-Dimethylundecane 17301-28-9 C₁₃H₂₈ 184.36 3, 6 Detected in herbal distillates
4,8-Dimethylundecane N/A C₁₃H₂₈ 184.36 4, 8 Retention time: 18.806 min

Key Observations :

  • All isomers share identical molecular formulas but differ in branching positions, leading to variations in boiling points and chromatographic retention times . For example, 2,3-dimethylundecane elutes earlier than 4,8-dimethylundecane in GC-MS, indicating lower polarity .
  • This compound is less prevalent in natural products compared to 2,3- and 2,6-dimethylundecane isomers, which dominate in biological systems .
2,3-Dimethylundecane
  • Natural Occurrence : A major volatile compound in Ophiocordyceps sinensis (a medicinal fungus) and Viola serpens (herb) .
  • Biological Role: Acts as a pheromone in white rhino dung, signaling sex and territorial status .
  • Applications : Used in ecological studies to track animal behavior .
2,6-Dimethylundecane
  • Natural Occurrence : Found in fermented tea products and Ophiocordyceps sinensis .
  • Biological Role: Indicates female oestrous state in white rhinos .
  • Applications: Potential biomarker for distinguishing fungal-insect complexes in traditional medicine .
2,7-Dimethylundecane
This compound
  • Industrial Use: Limited to non-consumable applications due to safety advisories .
  • Stability : Reduced concentrations in decaffeinated green tea highlight susceptibility to processing conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dimethylundecane
Reactant of Route 2
3,8-Dimethylundecane

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